1-Methyldibenzothiophene

Übersicht

Beschreibung

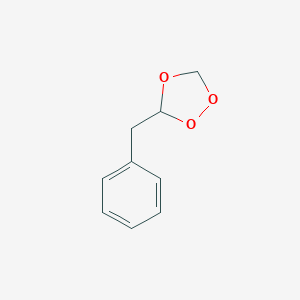

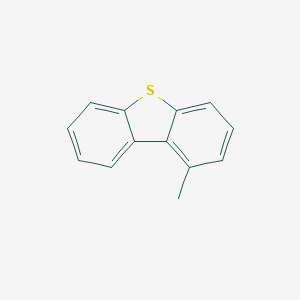

1-Methyldibenzothiophene is a chemical compound with the molecular formula C13H10S . It is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of this compound consists of a dibenzothiophene core with a methyl group attached . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

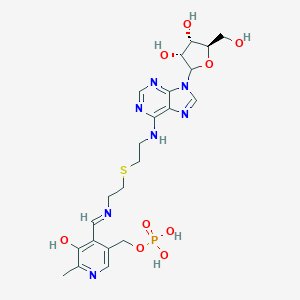

Antifertility Agents : Substituted dibenzothiophenecarboxylic acids and their derivatives, including compounds like 1-Methyldibenzothiophene, have shown potential as effective antifertility agents. In studies, the cis isomers of these compounds were found to be more active than the trans isomers in female mice and rats (Crenshaw et al., 1972).

Fuel Desulfurization : Dibenzothiophene compounds, including this compound, are significant in the context of fuel desulfurization. Their oxidation reactivities are crucial in processes like diesel fuel desulfurization, with specific systems showing high effectiveness (Te et al., 2001).

Oil Analysis : Methyldibenzothiophene isomers in crude oils are important markers for understanding the nature and maturity of source rocks. A novel analytical technique using GC-MS/MS has been developed for more reliable quantification of these isomers, providing valuable information in petroleum studies (Chiaberge et al., 2011).

Oil Maturity Assessment : The use of methylated dibenzothiophenes, like this compound, is a more reliable method for assessing oil maturity, especially in over-mature oils and condensates. This method is less influenced by lithology and organic facies compared to traditional methods (Li et al., 2014).

Fuel Component Conversion : Dibenzothiophenes can be effectively converted into fuel components. For instance, using cumene hydroperoxide and a MoO3/Al2O3 catalyst, over 95% conversion of these compounds was achieved, demonstrating their potential in fuel refinement and processing (Safa & Ma, 2016).

Environmental Pollution Biomarkers : Transformations of methyldibenzothiophene isomers by Pseudomonas isolates into specific compounds can be used as biomarkers for assessing environmental pollution, especially in areas affected by petroleum contamination (Saftić et al., 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

A study on dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes in crude oils and source rock extracts from the Niger Delta Basin, Nigeria, suggests that these compounds can be used as indicators of source facies, depositional environments, and thermal maturity . This could potentially apply to 1-Methyldibenzothiophene as well.

Eigenschaften

IUPAC Name |

1-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORCQSAKJDDBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3SC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037279 | |

| Record name | 1-Methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7372-88-5, 31317-07-4 | |

| Record name | Dibenzothiophene, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)